molecular formula C14H11N3O2S B3009928 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 865288-08-0

2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B3009928
CAS No.: 865288-08-0
M. Wt: 285.32
InChI Key: AMEPRZQOTONOHW-UHFFFAOYSA-N
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Description

2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylacetic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. The thiophene and oxadiazole rings play a crucial role in its ability to interact with biological targets and cross cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both thiophene and oxadiazole rings, which contribute to its diverse biological activities. The combination of these rings allows for enhanced interaction with biological targets and improved pharmacokinetic properties .

Properties

IUPAC Name

2-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEPRZQOTONOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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